N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide
Description
This compound belongs to the tetrahydroquinoline-derived benzamide class, characterized by a 1,2,3,4-tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a 2,4-dimethoxybenzamide moiety at position 5. Its molecular formula is C₂₀H₂₄N₂O₅S (molecular weight: 404.48 g/mol). The ethanesulfonyl group enhances solubility and metabolic stability compared to bulkier substituents, while the 2,4-dimethoxybenzamide moiety may influence target binding via electronic and steric effects .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-5-6-14-12-15(7-10-18(14)22)21-20(23)17-9-8-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLJAMEKLRZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide typically begins with the preparation of the tetrahydroquinoline core. The key steps may include:
Cyclization Reaction: Condensation of aniline derivatives with β-ketoesters under acidic conditions to form the tetrahydroquinoline skeleton.
Ethanesulfonyl Introduction: Introduction of the ethanesulfonyl group through sulfonylation, using reagents such as ethanesulfonyl chloride in the presence of a base.
Benzamide Derivation: Coupling of the tetrahydroquinoline intermediate with 2,4-dimethoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by:
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Using catalysts to lower the energy requirements and improve selectivity for the desired product.
Green Chemistry: Implementing solvent-free conditions and environmentally benign reagents to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide can undergo various reactions, including:
Oxidation: Conversion to sulfoxides or sulfones under mild oxidative conditions.
Reduction: Reduction of the ethanesulfonyl group to ethanethiol derivatives.
Substitution: Nucleophilic substitution reactions at the methoxy groups.
Common Reagents and Conditions
Oxidation Reagents: Use of mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Employment of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Conditions: Typical conditions involve nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation.
Ethanethiol Derivatives: Formed from reduction.
Substituted Benzamides: Formed from nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties. The presence of the tetrahydroquinoline structure may enhance the antimicrobial efficacy of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide compared to simpler sulfonamides.
- Anticancer Potential : The structural complexity of this compound suggests it may interact with various biological targets involved in cancer pathways. Research into similar compounds has shown promise in inhibiting cancer cell proliferation by targeting specific enzymes or receptors.
- Neurological Applications : Given the tetrahydroquinoline's association with neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems. This could lead to applications in treating neurodegenerative diseases.
Organic Synthesis
The synthesis of this compound can be approached through various synthetic methodologies:
- Condensation Reactions : Utilizing amine and carbonyl chemistry to form the amide bond.
- Functional Group Modifications : The sulfonyl and methoxy groups can be introduced via electrophilic aromatic substitution or nucleophilic attacks on suitable precursors.
These synthetic pathways highlight the versatility of this compound in organic synthesis settings.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Modulation: Modulates receptor activities by acting as an agonist or antagonist.
Signal Transduction: Interferes with cellular signal transduction pathways.
Comparison with Similar Compounds
Core Structural Analogues from and
The following compounds share the tetrahydroquinoline scaffold but differ in substituents and biological activity profiles:
Key Observations :
Positional Isomerism: 2,4-Dimethoxy vs. 3,5-Dimethoxy Benzamide
describes N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide, a positional isomer of the target compound.
Impact of Isomerism :
- Electronic Effects : The 2,4-dimethoxy arrangement may create a stronger electron-donating effect compared to 3,5-dimethoxy, altering binding affinity to targets like enzymes or receptors.
Sulfonyl-Containing Analogues from and
While focuses on pesticidal benzamides (e.g., diflufenican), and describes patent compounds (e.g., pyridazine derivatives), structural parallels include:
- Sulfentrazone (): Contains a methanesulfonamide group but lacks the tetrahydroquinoline core, limiting direct comparability .
- Example 1 in : Features a benzothiazole-amino-tetrahydroquinoline hybrid; the ethanesulfonyl group in the target compound may confer better pharmacokinetics than thiazole-carboxylic acid derivatives .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining a tetrahydroquinoline core with an ethanesulfonyl group and a dimethoxybenzamide moiety. The synthesis typically involves multi-step processes starting from aniline derivatives and utilizing various reagents to introduce the sulfonyl and benzamide groups.
Synthetic Route Overview:
- Formation of Tetrahydroquinoline: Starting from aniline and an α,β-unsaturated carbonyl compound under reductive conditions.
- Sulfonylation: Introduction of the ethanesulfonyl group using ethanesulfonyl chloride.
- Coupling Reaction: The final compound is formed by coupling with 2,4-dimethoxybenzoyl chloride under basic conditions.
The biological activity of this compound appears to be mediated through interactions with specific molecular targets such as enzymes and receptors. The unique functional groups present in the compound may facilitate binding to these targets, leading to various biological responses.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties: Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation in vitro.
- Acetylcholinesterase Inhibition: Similar compounds have demonstrated activity as acetylcholinesterase (AChE) inhibitors, which could be relevant for treating neurodegenerative diseases.
Case Studies
- In Vitro Studies on Cytotoxicity:
- AChE Inhibition Studies:
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
